molecular formula C17H26O2 B13383371 Methyl hexadeca-4,7,10,13-tetraenoate CAS No. 873108-81-7

Methyl hexadeca-4,7,10,13-tetraenoate

Cat. No.: B13383371
CAS No.: 873108-81-7
M. Wt: 262.4 g/mol
InChI Key: GRTBKGOZZPTTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl hexadeca-4,7,10,13-tetraenoate can be synthesized through the esterification of hexadecatetraenoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is monitored until the desired ester is formed, which is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the esterification process. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl hexadeca-4,7,10,13-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols, and other oxygenated derivatives.

    Reduction: Saturated methyl hexadecanoate.

    Substitution: Hexadecatetraenoic acid.

Scientific Research Applications

Methyl hexadeca-4,7,10,13-tetraenoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cell membrane structure and function due to its polyunsaturated nature.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable lubricants and surfactants.

Mechanism of Action

The mechanism of action of methyl hexadeca-4,7,10,13-tetraenoate involves its interaction with cellular membranes and enzymes. Its polyunsaturated structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it can act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites that modulate inflammatory and oxidative pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl hexadeca-4,7,10,13-tetraenoate is unique due to its specific arrangement of four conjugated double bonds, which imparts distinct chemical and physical properties. This configuration makes it particularly interesting for studies related to lipid chemistry and its potential biological activities .

Properties

CAS No.

873108-81-7

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

methyl hexadeca-4,7,10,13-tetraenoate

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3

InChI Key

GRTBKGOZZPTTEE-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.